CO Oxidation vs. Lithium Zirconate
In a direct head-to-head evaluation of alkaline zirconates as bifunctional materials for CO oxidation and subsequent CO₂ capture, sodium zirconate demonstrated substantially superior CO conversion efficiency relative to lithium zirconate. Under identical experimental conditions, Na₂ZrO₃ achieved 100% CO conversion across a broad temperature window (445–580 °C), whereas Li₂ZrO₃ reached only 35% conversion within a narrower effective range (460–503 °C) [1]. This quantitative disparity is attributed to the more favorable sodium ion mobility in the lamellar Na₂ZrO₃ structure.
| Evidence Dimension | CO oxidation conversion efficiency |
|---|---|
| Target Compound Data | 100% CO conversion at 445–580 °C |
| Comparator Or Baseline | Li₂ZrO₃: 35% CO conversion at 460–503 °C |
| Quantified Difference | Na₂ZrO₃ achieves ~2.85× higher peak conversion and operates over a 4.5× broader temperature range |
| Conditions | Thermogravimetric analysis under CO-containing gas streams; alkaline zirconates synthesized and tested under equivalent protocols |
Why This Matters
This performance gap renders Na₂ZrO₃ the technically justified choice for integrated CO oxidation-CO₂ capture process streams where lithium-based analogues would introduce unacceptably low conversion efficiency.
- [1] Mendoza-Nieto, J.A., et al. CO Oxidation and Subsequent CO₂ Chemisorption on Alkaline Zirconates: Li₂ZrO₃ and Na₂ZrO₃. Industrial & Engineering Chemistry Research, 2016, 55, 10555-10565. View Source
